REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+].N[C:15]1([O:24]O)[CH2:20][CH:19]([CH3:21])[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16]1>C(O)C>[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][CH:19]1[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16][C:15](=[O:24])[CH2:20]1 |f:1.2|
|
Name
|
|
Quantity
|
73.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
|
Quantity
|
69.2 g
|
Type
|
reactant
|
Smiles
|
NC1(CC(CC(C1)C)(C)C)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below 0°C
|
Type
|
DISSOLUTION
|
Details
|
After the solid had dissolved (5 hours) the solution
|
Duration
|
5 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+].N[C:15]1([O:24]O)[CH2:20][CH:19]([CH3:21])[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16]1>C(O)C>[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][CH:19]1[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16][C:15](=[O:24])[CH2:20]1 |f:1.2|
|
Name
|
|
Quantity
|
73.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
|
Quantity
|
69.2 g
|
Type
|
reactant
|
Smiles
|
NC1(CC(CC(C1)C)(C)C)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below 0°C
|
Type
|
DISSOLUTION
|
Details
|
After the solid had dissolved (5 hours) the solution
|
Duration
|
5 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+].N[C:15]1([O:24]O)[CH2:20][CH:19]([CH3:21])[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16]1>C(O)C>[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:21][CH:19]1[CH2:18][C:17]([CH3:23])([CH3:22])[CH2:16][C:15](=[O:24])[CH2:20]1 |f:1.2|
|
Name
|
|
Quantity
|
73.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
|
Quantity
|
69.2 g
|
Type
|
reactant
|
Smiles
|
NC1(CC(CC(C1)C)(C)C)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below 0°C
|
Type
|
DISSOLUTION
|
Details
|
After the solid had dissolved (5 hours) the solution
|
Duration
|
5 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |